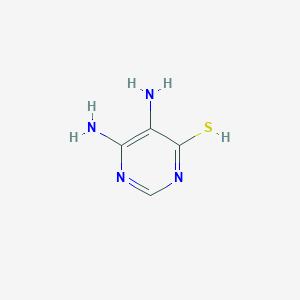

5,6-diaminopyrimidine-4-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-diaminopyrimidine-4-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S/c5-2-3(6)7-1-8-4(2)9/h1H,5H2,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJKVEOWXYKQGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(C(=N1)S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6 Diaminopyrimidine 4 Thiol and Its Functionalized Derivatives

Direct Synthetic Routes to 5,6-Diaminopyrimidine-4-thiol (B1299611)

Direct synthetic routes to this compound often involve the construction of the pyrimidine (B1678525) ring from acyclic precursors. These methods are advantageous for their convergence and potential for generating structural diversity.

Thiourea-Based Synthetic Approaches

Thiourea (B124793) is a commonly employed reagent for the synthesis of pyrimidine-thiols, serving as a source of the N-C-N fragment and the sulfur atom. These approaches typically involve the condensation of thiourea with a three-carbon component.

One prevalent method is the reaction of thiourea with a β-ketoester. This condensation is generally carried out under basic conditions to facilitate the cyclization and formation of the pyrimidine ring. The versatility of this method allows for the synthesis of a variety of 4-pyrimidone-2-thioethers, which can be further functionalized. sigmaaldrich.com For instance, the reaction of S-alkylisothioureas with β-ketoesters provides a convenient one-pot access to these valuable intermediates. sigmaaldrich.com

Another thiourea-based approach involves the reaction with chalcones (1,3-diaryl-2-propen-1-ones). This reaction, often facilitated by microwave irradiation, leads to the formation of 4,6-diarylpyrimidine-2(1H)-thiol derivatives. nih.gov Similarly, the condensation of thiourea with ethyl cyanoacetate (B8463686) and an appropriate aldehyde can yield substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles. organic-chemistry.org

| Reactants | Product Type | Key Features |

|---|---|---|

| Thiourea + β-ketoester | 4-Pyrimidone-2-thioether | Sequential condensation and alkylation or direct condensation with S-alkylisothiourea. sigmaaldrich.com |

| Thiourea + Chalcone | 4,6-Diarylpyrimidine-2(1H)-thiol | Often synthesized using solid-phase microwave methods. nih.gov |

| Thiourea + Ethyl cyanoacetate + Aldehyde | Substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | A multicomponent reaction yielding highly functionalized pyrimidines. organic-chemistry.org |

Alkaline Hydrolysis of Thiocyanatopyrimidine Precursors

The conversion of a thiocyanato group to a thiol is a known transformation in organic synthesis. In the context of pyrimidine chemistry, the alkaline hydrolysis of a thiocyanatopyrimidine precursor represents a potential route to the corresponding pyrimidine-thiol. This method would involve the synthesis of a pyrimidine bearing a thiocyanate (B1210189) (-SCN) group at the 4-position, followed by hydrolysis under basic conditions.

While the general principle of converting organic thiocyanates to thiols is established, for instance, through reaction with an alkali metal in liquid ammonia (B1221849), specific literature detailing the alkaline hydrolysis of a 5,6-diamino-4-thiocyanatopyrimidine to yield this compound is not extensively documented in readily available scientific literature. google.com The reactivity of the diaminopyrimidine system under harsh alkaline conditions would need to be carefully considered to avoid undesired side reactions.

Reduction Strategies of Nitrosated Aminopyrimidines

A well-established method for the introduction of an amino group at the 5-position of a pyrimidine ring, which is a key feature of the target molecule, involves the reduction of a 5-nitroso-6-aminopyrimidine derivative. This strategy is particularly useful for the synthesis of 5,6-diaminouracils and their thio-analogues. nih.govmdpi.com

The synthesis commences with the nitrosation of a 6-aminopyrimidine precursor, such as 6-aminothiouracil, using a nitrosating agent like sodium nitrite (B80452) in an acidic medium, typically glacial acetic acid. nih.govmdpi.com This reaction introduces a nitroso group at the 5-position. The subsequent step is the reduction of the nitroso group to an amino group. A common reducing agent for this transformation is ammonium (B1175870) sulfide (B99878). nih.govmdpi.com This two-step process provides a reliable route to the 5,6-diaminopyrimidine scaffold.

| Starting Material | Reagents | Intermediate | Final Product |

|---|---|---|---|

| 6-Aminothiouracil | 1. Sodium nitrite, Glacial acetic acid 2. Ammonium sulfide | 5-Nitroso-6-aminothiouracil | 5,6-Diaminothiouracil |

Multi-component Cyclization Reactions for Pyrimidine-thiol Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. For the formation of pyrimidine-thiols, the Biginelli reaction and its variations are particularly relevant. google.com This reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound, and thiourea.

By selecting appropriate starting materials, this reaction can be adapted to produce a wide range of substituted dihydropyrimidinethiones. For example, the reaction of an aromatic aldehyde, thiourea, and a suitable keto ester or dicarbonyl compound can lead to the formation of a pyrimidine-thiol core. google.com The use of microwave irradiation can often accelerate these reactions and improve yields. ekb.eg These MCRs are highly valued for their ability to rapidly generate libraries of compounds for biological screening.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound can be achieved through the modification of related pyrimidine structures. This approach allows for the introduction of various functional groups at different positions of the pyrimidine ring.

Modification of Related Pyrimidine Derivatives

One strategy for synthesizing derivatives of this compound involves starting with a pre-formed pyrimidine ring and introducing the desired functional groups in a stepwise manner. For example, one could start with a 4-chloro-5,6-diaminopyrimidine and introduce the thiol group via nucleophilic substitution with a sulfur nucleophile.

Alternatively, functionalization can occur at the amino or thiol groups of this compound itself. The amino groups can undergo reactions such as acylation or Schiff base formation, while the thiol group can be alkylated to form thioethers. sigmaaldrich.com For instance, the reaction of 5,6-diaminouracils/thiouracils with phenacyl bromides can lead to the formation of imine compounds, which can then be further cyclized to form pteridines. nih.govmdpi.com

Another approach is the modification of a related pyrimidine that already contains some of the required functionalities. For example, starting with a 2,4-diamino-6-chloropyrimidine, the chloro group can be displaced by a nucleophile, and then further modifications can be made to the amino groups or other positions on the ring.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a significant pathway for the synthesis of functionalized pyrimidine derivatives, including this compound. This approach typically involves the displacement of a suitable leaving group from the pyrimidine ring by a nucleophile. The pyrimidine ring's inherent electron deficiency, caused by the two nitrogen atoms, makes it susceptible to nucleophilic attack, a reactivity that can be further enhanced by the presence of electron-withdrawing groups. chemrxiv.org

In the context of synthesizing pyrimidine-thiols, SNAr reactions often utilize a pyrimidine precursor bearing a good leaving group, such as a halogen (e.g., chlorine) or an alkoxy group, at the C4 position. chemrxiv.org The reaction proceeds by the attack of a sulfur-containing nucleophile, such as thiourea or a hydrosulfide (B80085) salt, on the electron-deficient carbon atom. This initial attack forms a temporary, negatively charged intermediate known as a Meisenheimer complex. chemrxiv.org The subsequent departure of the leaving group restores the aromaticity of the pyrimidine ring, yielding the desired thiol derivative.

For instance, the synthesis can start from a precursor like 4-chloro-5,6-diaminopyrimidine. The chlorine atom at the C4 position serves as an effective leaving group. Reaction with a sulfur nucleophile under appropriate conditions, often in a polar solvent and sometimes with a base to facilitate the reaction, leads to the substitution of the chlorine atom with the thiol group. vulcanchem.com The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions. Polar aprotic solvents like dimethylformamide (DMF) are often employed. vulcanchem.com This method provides a direct route to introduce the thiol functionality onto the pyrimidine scaffold.

Another potential route involves the modification of related pyrimidine derivatives where a pre-existing group is converted into a thiol. For example, a 4-halopyrimidine derivative can be transformed into the corresponding thiol through nucleophilic substitution with a sulfur source. vulcanchem.com These synthetic strategies require careful optimization to ensure selectivity, especially given the multiple reactive sites present in diaminopyrimidine structures. vulcanchem.com

S-Alkylation and Thioether Formation

The thiol group in this compound is a key functional handle for further molecular elaboration, primarily through S-alkylation reactions to form thioether derivatives. The sulfur atom of the thiol group is nucleophilic and readily reacts with electrophilic alkylating agents, such as alkyl halides. vulcanchem.commdpi.com This reactivity is fundamental to creating a diverse library of functionalized pyrimidine-thiol derivatives.

The reaction typically proceeds by deprotonating the thiol group with a base to form a more nucleophilic thiolate anion. This anion then attacks the alkyl halide in a classic SN2 reaction, displacing the halide and forming a new carbon-sulfur bond. Common bases used for this purpose include sodium hydride or alkali metal carbonates, and the reaction is often carried out in a polar aprotic solvent like DMF. mdpi.com

For example, the reaction of a diaminomercaptopyrimidine with an alkyl halide like n-heptyl chloride in DMF can furnish the corresponding S-alkylated product in good yield. mdpi.com The structure of the resulting thioether can be confirmed using various spectroscopic techniques, including NMR, where the chemical shift of the methylene (B1212753) carbon adjacent to the sulfur atom provides clear evidence of S-alkylation. mdpi.com This method is versatile and allows for the introduction of a wide variety of alkyl and aryl groups onto the sulfur atom, enabling the fine-tuning of the molecule's properties.

The table below summarizes representative S-alkylation reactions on diaminopyrimidine-thiol scaffolds.

| Starting Material | Alkylating Agent | Solvent | Product | Yield (%) |

| 4,6-Diamino-2-mercaptopyrimidine sodium salt | n-Heptyl chloride | DMF | 2-(Heptylthio)pyrimidine-4,6-diamine | 67 |

| 5,6-Diamino-1-methylthiouracil | Phenacyl bromide | DMF (fusion) | 6-Amino-1-methyl-2-((2-oxo-2-phenylethyl)thio)pyrimidin-4(1H)-one derivative | N/A |

| 5,6-Diamino-1-methylthiouracil | p-Nitrophenacyl bromide | DMF (fusion) | 6-Amino-1-methyl-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(1H)-one derivative | N/A |

Condensation Reactions for Imine and Schiff Base Derivative Synthesis

The amino groups at the C5 and C6 positions of this compound are nucleophilic and can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. vulcanchem.comnih.gov These reactions provide a powerful tool for extending the molecular framework and synthesizing a wide array of complex derivatives.

The reaction mechanism involves the nucleophilic attack of one of the primary amino groups on the electrophilic carbonyl carbon of the aldehyde or ketone. This addition forms a tetrahedral intermediate called a carbinolamine. The carbinolamine is typically unstable and undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the imine. This process is often catalyzed by acid or base and may require heating to drive the reaction to completion by removing the water formed.

The reaction of 5,6-diaminopyrimidine derivatives with α-halogenated ketones can lead to more complex structures. For example, the reaction between 5,6-diaminouracil (B14702) derivatives and α-bromoacetophenones under fusion conditions can result in the formation of an imine at the C5-amino group. nih.govmdpi.com Spectroscopic analysis, such as 1H NMR, can confirm the formation of the imine by the disappearance of the primary amine protons and the appearance of a new signal corresponding to the imine proton. mdpi.com Depending on the reaction conditions and the specific reactants, cyclization can also occur, leading to the formation of fused heterocyclic systems like pteridines or pyrimido[4,5-b] rasayanjournal.co.inresearchgate.netoxazines. rsc.org

The table below illustrates examples of condensation reactions involving diaminopyrimidines and carbonyl compounds.

| Pyrimidine Reactant | Carbonyl Reactant | Reaction Conditions | Product Type |

| 5,6-Diaminouracil derivatives | Phenacyl bromide | Fusion, DMF (cat.) | 5-((2-Bromo-1-phenylethylidene)amino)pyrimidine derivative |

| 5,6-Diaminouracil derivatives | p-Nitrophenacyl bromide | Fusion, DMF (cat.) | 5-((2-Bromo-1-(4-nitrophenyl)ethylidene)amino)pyrimidine derivative |

| 4,5-Diaminopyrimidine (B145471) derivatives | α-Bromoisopropyl methyl ketone | N/A | Pyrimido[4,5-b] rasayanjournal.co.inresearchgate.netoxazine derivative |

Green Chemistry and Sustainable Synthetic Approaches for Pyrimidine-thiol Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrimidine-thiol derivatives, to develop more environmentally benign and sustainable processes. rasayanjournal.co.innih.goveurekaselect.com These approaches aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable feedstocks. bohrium.com

Key green synthetic strategies applicable to pyrimidine derivatives include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner products in significantly shorter times compared to conventional heating methods. rasayanjournal.co.innih.gov This technique improves energy efficiency and can enable reactions under solvent-free conditions.

Use of Green Catalysts: Developing and utilizing non-toxic, recyclable, and highly efficient catalysts is a cornerstone of green chemistry. nih.goveurekaselect.com For instance, an iridium-catalyzed multicomponent synthesis has been developed to produce pyrimidines from alcohols, which can be derived from renewable biomass sources like lignocellulose. organic-chemistry.org This process liberates only hydrogen and water as byproducts, representing a highly sustainable method. organic-chemistry.org

Solvent-Free Reactions and Sustainable Solvents: Eliminating volatile organic solvents, which are often toxic and flammable, is a primary goal. Reactions can be conducted under solvent-free conditions (e.g., fusion techniques) or by using environmentally friendly solvents such as water or ionic liquids. nih.govrasayanjournal.co.in Water is an ideal green solvent due to its non-toxicity, availability, and safety.

The table below compares conventional and green synthetic approaches for pyrimidine synthesis.

| Feature | Conventional Synthetic Methods | Green Chemistry Approaches |

| Solvents | Often use hazardous and volatile organic solvents. | Emphasize solvent-free conditions, water, or biodegradable ionic liquids. rasayanjournal.co.in |

| Catalysts | May use stoichiometric, toxic, or heavy-metal catalysts. | Focus on reusable, non-toxic catalysts (e.g., nanocatalysts, organocatalysts). eurekaselect.com |

| Energy | Typically rely on prolonged conventional heating. | Utilize energy-efficient methods like microwave or ultrasound irradiation. rasayanjournal.co.innih.gov |

| Efficiency | Often multi-step syntheses with purification at each stage. | Favor one-pot, multicomponent reactions for high atom economy and efficiency. tandfonline.comorganic-chemistry.org |

| Waste | Can generate significant amounts of byproducts and waste. | Aim to minimize waste and byproducts, enhancing sustainability. rasayanjournal.co.in |

By adopting these green and sustainable methodologies, the synthesis of this compound and its derivatives can be achieved with a significantly reduced environmental footprint, aligning with the modern imperatives of chemical research and production. researchgate.netnih.gov

Chemical Reactivity and Transformation Mechanisms of 5,6 Diaminopyrimidine 4 Thiol

Thiol-Thione Tautomerism and Equilibrium Dynamics

A fundamental characteristic of 5,6-diaminopyrimidine-4-thiol (B1299611) is its existence in a tautomeric equilibrium between the thiol form (this compound) and the thione form (5,6-diamino-1H-pyrimidine-4-thione). vulcanchem.comnih.gov Tautomerism involves the migration of a proton and the shifting of double bonds.

In this specific equilibrium, the proton can be located either on the sulfur atom (thiol form) or on a ring nitrogen atom (thione form). Spectroscopic studies and theoretical calculations on related mercaptopyrimidines and thioamides have shown that the thione tautomer is generally the more stable and predominant form in both solid state and in solution. scispace.comjocpr.comresearchgate.net The stability of the thione form is often attributed to the greater strength of the C=O and C=S double bonds compared to C=N, and favorable resonance stabilization within the pyrimidine (B1678525) ring. scispace.comias.ac.in

The position of the equilibrium can be influenced by several factors:

Solvent Polarity: Polar solvents tend to favor the more polar thione form. researchgate.net

pH: In alkaline solutions, the equilibrium can shift towards the thiol form due to the deprotonation of the thiol group, forming a thiolate anion. jocpr.com

Temperature and Concentration: These factors can also affect the equilibrium dynamics. researchgate.net

The IUPAC name for the compound, 5,6-diamino-1H-pyrimidine-4-thione, reflects the predominance of this tautomer. nih.gov

Nucleophilic Reactivity of the Sulfur Atom

The sulfur atom in this compound, particularly in its thiolate anion form, is a potent nucleophile. libretexts.org Sulfur's high nucleophilicity, greater than that of oxygen in analogous compounds, is due to its larger size, greater polarizability, and the relative weakness of the S-H bond, which makes the thiolate anion readily accessible. libretexts.org This property makes the sulfur atom a primary site for electrophilic attack.

The nucleophilic sulfur atom readily undergoes S-alkylation reactions with electrophiles such as alkyl halides. This reaction typically proceeds via an SN2 mechanism to form stable thioethers (sulfides). The selectivity for alkylation at the sulfur atom over the ring nitrogens or the amino groups is explained by the Hard and Soft Acids and Bases (HSAB) principle. The soft thiolate anion preferentially reacts with soft electrophiles like the sp³-hybridized carbon of an alkyl halide. mdpi.com

For instance, the reaction of a similar compound, 4,6-diamino-2-mercaptopyrimidine, with n-heptyl chloride in the presence of a base results exclusively in the S-alkylated product, 2-(heptylthio)pyrimidine-4,6-diamine. mdpi.com Similarly, 5,6-diaminothiouracils react with phenacyl bromides to yield S-alkylated pyrimidin-4-one derivatives. nih.gov

Table 1: Examples of S-Alkylation Reactions on Related Diaminopyrimidine Thiols

| Starting Material | Alkylating Agent | Product Type | Reference |

|---|---|---|---|

| 4,6-diamino-2-mercaptopyrimidine | n-heptyl chloride | S-heptyl thioether | mdpi.com |

The thiol group is well-known for its ability to form covalent bonds with specific biological targets, a principle widely exploited in drug design. vulcanchem.com The thiol moiety of this compound can form a selenylsulfide bond with the selenium atom of ebselen-like inhibitors, a reaction initiated by the nucleophilic attack of the thiolate anion. nih.gov This reactivity is particularly relevant in the context of enzyme inhibition, where the thiol can form a covalent disulfide bond with the cysteine residues present in the active sites of enzymes, potentially leading to irreversible inhibition. vulcanchem.com

Reactivity of Amino Groups at Positions 5 and 6

The two amino groups at the C5 and C6 positions of the pyrimidine ring are also nucleophilic and contribute significantly to the compound's reactivity profile. vulcanchem.com Their proximity to each other is a key structural feature that enables specific types of reactions.

These amino groups can participate in:

Acylation and Alkylation: They can be acylated or alkylated, although these reactions might be competitive with reactions at the more nucleophilic sulfur atom. vulcanchem.com

Condensation Reactions: The amino groups can react with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). mdpi.com This reactivity is a common pathway for elaborating the pyrimidine scaffold.

Cyclization Reactions: The vicinal (adjacent) arrangement of the two amino groups is crucial for the synthesis of fused heterocyclic systems. They can react with dicarbonyl compounds or their equivalents to form an additional fused ring, such as a pyrazine (B50134) or imidazole (B134444) ring, leading to the formation of pteridines and purines, respectively.

Oxidation Pathways of the Thiol Moiety

The thiol group is susceptible to oxidation, a reaction of both synthetic and biological importance. tubitak.gov.tr The oxidation of thiols can lead to various sulfur-containing functional groups depending on the oxidant and reaction conditions.

The most common oxidation pathway for thiols is the formation of a disulfide bridge through oxidative S-S coupling. tubitak.gov.trnih.gov This reaction involves the oxidation of two thiol molecules to form a dimer linked by a disulfide bond. This process can be facilitated by a range of oxidizing agents, from mild ones like air and hydrogen peroxide to more specific catalytic systems. tubitak.gov.trchemicalbook.com

Further oxidation of the thiol or disulfide can occur under stronger oxidizing conditions, leading to the formation of higher oxidation state species such as:

Sulfenic acids (RSOH)

Sulfinic acids (RSO₂H) chemicalbook.com

Sulfonic acids (RSO₃H)

The selective oxidation of the thiol group in the presence of other sensitive functionalities, like the amino groups, can be achieved using specific catalytic systems, such as iron(III)-tetra phenyl porphyrin with urea-hydrogen peroxide. tubitak.gov.tr

Cyclization and Annulation Reactions Leading to Fused Heterocycles

This compound is a valuable building block for the synthesis of fused heterocyclic compounds through cyclization and annulation reactions. nih.gov The presence of three reactive centers—the two adjacent amino groups and the thiol group—allows for the construction of various fused ring systems.

A prominent application is in the synthesis of purine (B94841) analogs. The diaminopyrimidine core can react with reagents like formic acid, formamide, or carbon disulfide to construct the fused imidazole ring, leading to 6-mercaptopurines.

Furthermore, the compound can undergo condensation reactions with α-halo ketones or related 1,2-dielectrophiles. The reaction typically begins with the S-alkylation of the thiol group, followed by intramolecular cyclization involving one of the amino groups to form a fused thiazine (B8601807) ring or other related heterocycles. nih.gov The condensation of diaminopyrimidine thiols with various reagents can lead to the formation of diverse fused systems, including pyrimidopyrimidines, triazolopyrimidines, and thienopyrimidines. mdpi.comekb.egmdpi.com

Table 2: Fused Heterocyclic Systems Derived from Diaminopyrimidine Thiols

| Reagent Type | Resulting Fused Ring | Fused System Class | Reference |

|---|---|---|---|

| Dicarbonyl compounds | Pyrazine | Pteridines | mdpi.com |

| α-Halo ketones | Thiazine (after S-alkylation) | Thiazolopyrimidines | nih.gov |

| Urea (B33335)/Thiourea (B124793) & Aldehydes | Pyrimidine | Pyrimidopyrimidines | ekb.eg |

Applications of 5,6 Diaminopyrimidine 4 Thiol As a Versatile Synthetic Scaffold

Development of Pyrimidine-Fused Heterocyclic Systems

The strategic placement of reactive functional groups in 5,6-diaminopyrimidine-4-thiol (B1299611) allows for its elaboration into a variety of fused heterocyclic scaffolds. These reactions typically involve condensation of the diamino moiety with dicarbonyl compounds or other bifunctional electrophiles, leading to the formation of new rings fused to the pyrimidine (B1678525) core.

Pteridines, which are bicyclic heteroaromatic compounds composed of fused pyrimidine and pyrazine (B50134) rings, are of significant interest due to their diverse biological activities. The synthesis of pteridine (B1203161) derivatives often utilizes 5,6-diaminopyrimidines as key precursors. researchgate.net The vicinal diamino groups on the pyrimidine ring readily undergo condensation with α-dicarbonyl compounds to form the pyrazine ring, thus completing the pteridine scaffold.

For instance, the reaction of 5,6-diaminouracils and thiouracils, which are structurally related to this compound, with various dicarbonyl compounds provides a straightforward route to thio-containing pteridines. mphu.edu.ua These synthetic protocols have been elaborated to produce a range of substituted pteridines, which have been investigated for their potential as anticancer and anti-inflammatory agents. mphu.edu.uamdpi.com The general reaction scheme involves the condensation of the diamino pyrimidine with a 1,2-dicarbonyl compound, leading to the formation of the pteridine ring system. nih.gov

Table 1: Synthesis of Pteridine Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 5,6-Diaminouracils/thiouracils | Dicarbonyl compounds | Thio-containing pteridines | mphu.edu.ua |

| 5,6-Diaminouracils | Acenaphthoquinone | Pteridine-based derivatives | nih.gov |

| 2-Substituted-4,5,6-triaminopyrimidines | α-keto acids | 2,6-Disubstituted-4-aminopteridines | researchgate.net |

Thiazolo[4,5-d]pyrimidines are a class of fused heterocyclic compounds that are considered isosteres of purines. This structural similarity has led to their investigation as potential modulators of biological targets that recognize purines, such as adenosine (B11128) receptors. The synthesis of these compounds can be achieved through various strategies, including solid-phase synthesis, which allows for the rapid generation of diverse libraries of derivatives. mdpi.comrsc.org

One common synthetic approach involves the cyclization of a functionalized pyrimidine precursor. For example, a library of thiazolo[4,5-d]pyrimidine (B1250722) derivatives has been constructed using solid-phase synthesis, demonstrating the versatility of this scaffold for combinatorial chemistry. rsc.org The synthesis of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives has also been reported, with several compounds showing high affinity for adenosine A1 and A2A receptors. nih.gov

Table 2: Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives

| Synthesis Method | Key Features | Product Class | Reference |

|---|---|---|---|

| Solid-Phase Synthesis | Efficient for library generation | Thiazolo[4,5-d]pyrimidine derivatives | mdpi.comrsc.org |

| Solution-Phase Synthesis | High-temperature reaction of 2-aminothiole with arylacetylchloride | Thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives | nih.gov |

Triazolo[4,3-a]pyrimidines and imidazo[1,2-a]pyrimidines are other important classes of fused pyrimidine heterocycles with a broad spectrum of biological activities. The synthesis of these compounds often involves the cyclocondensation of a pyrimidine derivative with a suitable reagent to form the fused triazole or imidazole (B134444) ring.

A series of novel mphu.edu.uamdpi.comnih.govtriazolo[4,3-a]pyrimidine derivatives have been prepared via a one-pot, three-component synthesis from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. nih.gov This method provides an efficient route to these fused systems. The synthesis of imidazo[1,2-a]pyrimidines can be achieved through the reaction of 2-aminopyrimidine (B69317) with α-haloketones. mdpi.com This reaction proceeds via initial N-alkylation of the 2-aminopyrimidine followed by intramolecular cyclization to form the fused imidazole ring.

Table 3: Synthesis of Fused Pyrimidine Derivatives

| Product Class | Synthetic Method | Starting Materials | Reference |

|---|---|---|---|

| mphu.edu.uamdpi.comnih.govTriazolo[4,3-a]pyrimidines | One-pot three-component synthesis | 5-Amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, ethyl acetoacetate | nih.gov |

| Imidazo[1,2-a]pyrimidines | Condensation reaction | 2-Aminopyrimidine, 2-Bromoacetophenone | nih.gov |

| Imidazo[1,2-a]pyrimidines | Gold nanoparticle-catalyzed reaction | Aryl ketones, 2-aminopyrimidine | mdpi.com |

Benzoxazinophenothiazine derivatives are complex heterocyclic systems that have been synthesized and characterized. The synthesis of tetraaza derivatives of benzoxazinophenothiazine has been reported, involving a base-catalyzed condensation reaction. researchgate.netorientjchem.org In this synthesis, a key intermediate, 11-amino-6-chlorobenzo[a]-8,10-diazaphenoxazin-5-one, is reacted with a diaminopyrimidine-thiol derivative. researchgate.netorientjchem.org

Specifically, the synthesis of 9,15-diamino-6,8,12,14-tetraazabenzo[a] mphu.edu.uanih.govbenzoxazino[3,2-c]phenothiazine is achieved through the condensation of the aforementioned chlorobenzo[a]-diazaphenoxazin-5-one with 4,6-diaminopyrimidine-5-thiol. researchgate.netorientjchem.org This reaction highlights the utility of diaminopyrimidine-thiol derivatives in the construction of complex, polycyclic heterocyclic systems.

Pyridopyrimidines are another class of fused heterocyclic compounds that have attracted significant interest in medicinal chemistry. The synthesis of these scaffolds can be achieved through various routes, often involving the annulation of a pyridine (B92270) ring onto a pre-existing pyrimidine core. Nanocatalysts have been employed to facilitate the synthesis of pyridopyrimidine derivatives under green chemistry conditions. rsc.org

For example, the synthesis of a series of pyrido[2,3-d]pyrimidines has been accomplished through the reaction of 6-amino-2-thiouracil (B86922) with various reagents such as cyanopyridine or enaminonitriles. rsc.org Furthermore, the design and synthesis of novel pyridopyrimidine derivatives with EGFR inhibitory activity have been reported, starting from 2-aminonicotinonitrile derivatives. nih.gov

Chemical Modifications for Nucleoside and Nucleotide Analogues

Nucleoside and nucleotide analogues are crucial in medicinal chemistry, particularly as antiviral and anticancer agents. researchgate.net These molecules are structurally similar to natural nucleosides and nucleotides but contain modifications to the nucleobase, sugar, or phosphate (B84403) moiety. These modifications can lead to altered biological activity, such as inhibition of DNA or RNA polymerases. nih.gov

The chemical modification of nucleosides to form analogues is a broad field of research. Modifications can include halogenation, azotation, N-conjugation, and ring modifications of the nucleobase. researchgate.net The sugar moiety can also be modified in numerous ways, including alterations at the 2' and 3' positions. nih.gov

Thiol-modified nucleosides are a specific class of analogues that can be used to introduce biophysical probes into RNA. illinois.edu The synthesis of RNA nucleoside phosphoramidites with a 2'-(2-mercaptoethoxy)-2'-deoxy substitution has been reported for all four common RNA nucleotides. illinois.edu These thiol-containing nucleosides are valuable for studying RNA structure and function. While direct synthesis from this compound is not explicitly detailed in the provided context, the principles of nucleoside synthesis and modification are applicable to creating novel analogues from diverse pyrimidine precursors.

Prebiotic Synthesis Context of Pyrimidine and Purine (B94841) Nucleosides

The study of how the building blocks of life, such as nucleosides, may have formed on the early Earth is a central theme in prebiotic chemistry. Within this context, 5,6-diaminopyrimidines are considered crucial intermediates in plausible pathways to both purine and pyrimidine nucleosides. nih.gov Research suggests that these diaminopyrimidines could have been precursors to purines, purine nucleosides, and pteridines, particularly in a "drying pond" model rich in urea (B33335). nih.gov

This model posits that under conditions of dehydration and concentration, which would have been common in freshwater bodies on the prebiotic Earth, 5,6-diaminopyrimidines could form from simpler 6-aminopyrimidines through nitrosylation and subsequent reduction. nih.gov The presence of urea is significant as it could have served as both a precursor for the pyrimidines themselves and as a suitable medium for the subsequent chemical transformations. nih.gov

These reactive diaminopyrimidine intermediates are capable of undergoing cyclization reactions, such as the Traube purine synthesis, to form the fused ring system of purines. If sugars were available in this primordial environment, the same scenario could have facilitated the formation of both purine nucleosides and pteridines, suggesting a shared chemical origin for these essential biomolecules. nih.gov This theory supports the idea that a competent set of nucleosides for storing genetic information—specifically pyrimidine ribonucleosides (like cytidine (B196190) and uridine) and purine deoxyribonucleosides (like deoxyadenosine)—could have coexisted before the emergence of life. repec.orgnih.gov

Table 1: Role of 5,6-Diaminopyrimidines in Prebiotic Models

| Precursor Compound | Proposed Reaction Environment | Key Transformation | Potential Products |

| 6-Aminopyrimidines | Urea-rich drying ponds | Nitrosylation and reduction | 5,6-Diaminopyrimidines |

| 5,6-Diaminopyrimidines | Presence of simple sugars | Cyclization (e.g., Traube reaction) | Purines, Purine Nucleosides, Pteridines |

S-Functionalization of Pyrimidine Nucleosides and Analogues

The thiol (-SH) group at the C4 position of the pyrimidine ring is a highly reactive nucleophile, making it an ideal site for chemical modification through S-functionalization. This process involves the formation of a new bond at the sulfur atom, most commonly through reactions like S-alkylation. In this reaction, the thiol group reacts with alkyl halides (a class of compounds containing a halogen bonded to an alkyl group) to form thioethers. mdpi.com

This strategy allows for the introduction of a vast array of chemical groups onto the pyrimidine scaffold. By choosing different alkyl halides, chemists can systematically alter the properties of the resulting molecule, such as its solubility, steric bulk, and potential for intermolecular interactions. This versatility is crucial for synthesizing libraries of pyrimidine analogues for applications in medicinal chemistry and drug discovery. mdpi.com For example, the attachment of long alkyl chains can increase lipophilicity, while incorporating functional groups like esters or amides can provide additional points for chemical conjugation.

Table 2: Examples of S-Functionalization Reactions

| Reactant for Thiol Group | Reagent Class | Resulting Functional Group | Significance of Modification |

| n-Heptyl chloride | Alkyl Halide | Thioether | Increases lipophilicity, modifies solubility. mdpi.com |

| Bromoacetic acid | Haloacid | Carboxymethyl Thioether | Introduces a carboxylic acid handle for further conjugation. |

| Propargyl bromide | Alkynyl Halide | Propargyl Thioether | Installs an alkyne group for "click chemistry" reactions. |

Oligonucleotide Thiol Modification Strategies

In the field of biotechnology and diagnostics, the ability to attach labels or functional molecules to oligonucleotides (short strands of DNA or RNA) is essential. Thiol groups serve as one of the most effective chemical handles for this purpose. creative-biolabs.com A nucleoside analogue of this compound can be incorporated into a growing oligonucleotide chain during automated solid-phase synthesis.

Once synthesized, the oligonucleotide possesses a reactive thiol group at a specific, predetermined position. This thiol-modified oligonucleotide can then be covalently linked to a wide variety of molecules, including fluorescent dyes, quenchers, proteins, or solid supports like gold nanoparticles. creative-biolabs.com The reaction typically involves coupling the thiol group with a thiol-reactive functional group, such as a maleimide (B117702) or an iodoacetamide, on the molecule to be attached. creative-biolabs.com This strategy is fundamental for creating diagnostic probes, therapeutic oligonucleotides, and tools for molecular biology research. The thiol modifier can be attached to the 5' or 3' end of the oligonucleotide, or even internally, providing precise control over the final conjugate's architecture. glenresearch.comgenelink.com

Table 3: Applications of Thiol-Modified Oligonucleotides

| Attached Molecule | Purpose of Conjugation | Common Thiol-Reactive Group | Application Area |

| Fluorescent Dye (e.g., FAM, Cy3) | To create a trackable probe for imaging or detection. | Maleimide, Iodoacetamide | Molecular Diagnostics (e.g., qPCR), Cellular Imaging. creative-biolabs.com |

| Biotin | For high-affinity binding to streptavidin. | Maleimide | Purification, Immobilization, Detection Assays. |

| Peptides or Proteins | To combine the functions of the nucleic acid and the protein. | Maleimide | Targeted Drug Delivery, Biosensors. creative-biolabs.com |

| Gold Nanoparticles | To attach oligonucleotides to a surface for sensing applications. | Direct Au-S bond | Biosensors, Nanotechnology. creative-biolabs.com |

Utilization in Macrocyclic Compound Synthesis

Macrocycles are large ring-shaped molecules that are of significant interest in drug discovery and supramolecular chemistry due to their unique structural and binding properties. nih.gov The structure of this compound provides an excellent starting point for the synthesis of novel macrocycles. It possesses three distinct nucleophilic centers: the two amino groups at the C5 and C6 positions and the thiol group at the C4 position.

This trifunctional nature allows for a variety of cyclization strategies. For instance, the compound can be reacted with bifunctional electrophiles, such as diacyl chlorides or dialdehydes, in a [2+1] condensation reaction. In this approach, two of the nucleophilic groups on the pyrimidine (e.g., the two amines) react with the two electrophilic sites on the other reactant to close the ring, forming a macrocycle. The remaining thiol group can either be part of the macrocyclic backbone or be reserved for later functionalization, adding another layer of molecular diversity. This approach enables the creation of large, structurally complex libraries of macrocycles from a single, versatile pyrimidine scaffold. core.ac.uk

Integration into Advanced Organic Materials

The development of advanced organic materials for electronics, sensing, and photonics relies on molecules with tunable electronic and photophysical properties. Functionalization of the pyrimidine core has been shown to significantly impact these properties. nih.gov Studies on the closely related 4,5-diaminopyrimidine (B145471) show that the addition of amino groups causes a significant red-shift in the molecule's light absorption spectrum and increases its fluorescence quantum yield compared to the parent pyrimidine molecule. nih.govchemrxiv.org

By strategically modifying the this compound scaffold, it is possible to fine-tune its optical and electronic characteristics. The thiol group provides a key advantage, as it can act as a strong anchoring point to attach the molecule to surfaces, such as metal electrodes or semiconductor nanoparticles. This makes the compound a promising candidate for integration into various materials:

Fluorescent Probes: The inherent fluorescence can be modulated by binding to specific analytes, making it useful for chemical sensors.

Photosensitizers: The ability to absorb UV or visible light and transfer that energy could be harnessed in photodynamic therapy or photocatalysis.

Organic Electronics: Pyrimidine derivatives can be incorporated into polymers or molecular assemblies for use in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

The combination of a tunable aromatic core and a versatile thiol anchor group positions this compound as a valuable building block for the bottom-up design of next-generation functional organic materials.

Computational and Theoretical Investigations of 5,6 Diaminopyrimidine 4 Thiol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP/6-311G(d,p) level of theory, are utilized to optimize molecular geometry and analyze structural parameters. acs.orgresearchgate.net These studies confirm the planar nature of the pyrimidine ring and help establish the spatial arrangement of its functional groups. acs.org

Theoretical structural parameters obtained from DFT are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net Such analyses have shown a close correspondence between theoretical and experimental values for related diaminopyrimidine compounds. researchgate.net Furthermore, DFT is instrumental in calculating various molecular properties, including vibrational frequencies and the distribution of electronic charge, which are crucial for understanding the molecule's behavior and reactivity. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that a molecule is more reactive and can be easily polarized, facilitating intramolecular charge transfer (ICT). nih.govnih.gov For pyrimidine derivatives, FMO analysis helps to explain the charge transfer interactions occurring within the molecule. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate | -6.01 | -1.52 | 4.49 | researchgate.net |

| 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate | -6.13 | -1.41 | 4.72 | researchgate.net |

| 2,4-dichloro-5-nitropyrimidine | -8.62 | -4.13 | 4.49 | nih.gov |

Intracharge Transfer and Non-Linear Optical Properties

The electronic architecture of 5,6-diaminopyrimidine-4-thiol (B1299611), featuring electron-donating amino groups and a potentially electron-accepting pyrimidine-thione core, makes it a candidate for exhibiting intramolecular charge transfer (ICT). researchgate.net This process is fundamental to the non-linear optical (NLO) properties of a molecule. NLO materials have applications in optoelectronics and photonics due to their ability to alter the properties of light. rsc.org

Theoretical calculations using DFT are employed to predict NLO properties such as polarizability (α) and the first and second hyperpolarizabilities (β and γ). researchgate.netrsc.orgajchem-a.com For certain diaminopyrimidine sulfonate derivatives, significant second hyperpolarizability (γ) values have been calculated, indicating a substantial NLO response that could be valuable for advanced applications. researchgate.net These studies suggest that the pyrimidine scaffold is a promising component for the design of new NLO materials. rsc.orgresearchgate.net

| Compound | Property | Calculated Value | Reference |

|---|---|---|---|

| 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate | Second Hyperpolarizability (γtot) | 3.7 x 104 au | researchgate.net |

| 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate | Second Hyperpolarizability (γtot) | 2.7 x 104 au | researchgate.net |

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are essential computational techniques for predicting how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme.

Ligand-Protein Interaction Modeling

Molecular docking is a primary tool used to model the interaction between a ligand and the active site of a protein. samipubco.comashdin.com This technique predicts the preferred orientation and conformation of the ligand when bound to the receptor. For diaminopyrimidine derivatives, docking studies have been performed to elucidate their binding modes with various protein targets, including kinases like Focal Adhesion Kinase (FAK) and dihydrofolate reductase (DHFR). samipubco.comnih.gov

These studies reveal that the diaminopyrimidine scaffold often acts as a crucial hinge-binder, forming key hydrogen bonds with the protein's backbone. nih.gov For instance, in studies of related aminopyrimidine compounds targeting the BRD4 protein, the pyrimidine core was observed to form hydrogen bond interactions with key amino acid residues such as Asn140. nih.gov Other interactions, including hydrophobic and van der Waals forces, also contribute to the stability of the ligand-protein complex. nih.govmdpi.com

Prediction of Binding Affinities and Pharmacophore Identification

Beyond predicting the binding pose, computational models are used to estimate the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. samipubco.com This is often expressed as a docking score or a calculated binding free energy (ΔG). Lower binding energy values typically indicate a more favorable and stable interaction. researchgate.net Docking studies on various pyrimidine derivatives have successfully predicted their potential as inhibitors for targets like cyclooxygenase and various kinases. ashdin.comnih.gov

These computational approaches also aid in pharmacophore identification. A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The 2,4-diaminopyrimidine (B92962) scaffold is recognized as a major pharmacophore in numerous kinase inhibitors. nih.gov By analyzing the interaction patterns of a series of active compounds, researchers can build pharmacophore models that guide the design and optimization of new, more potent derivatives. nih.gov

| Compound | Target Protein | Binding Affinity / Activity | Reference |

|---|---|---|---|

| Compound A12 (Diaminopyrimidine derivative) | Focal Adhesion Kinase (FAK) | IC50 = 130 nM (A549 cells) | nih.gov |

| Compound 4 (Aminopyrimidine-2,4-dione) | BRD4 | Docking Score: -8.1 kcal/mol | nih.gov |

| Compound 7 (2-Thiopyrimidine-4-one) | BRD4 | Docking Score: -7.9 kcal/mol | nih.gov |

Theoretical Studies of Adsorption Mechanisms (e.g., on metal surfaces)

Theoretical studies, predominantly employing density functional theory (DFT), provide crucial insights into the adsorption behavior of thiol-containing organic molecules on metal surfaces. While specific DFT studies on this compound are not extensively documented, valuable information can be extrapolated from computational investigations of similar pyrimidine-thiol derivatives and the fundamental principles of thiol-metal interactions.

The adsorption of pyrimidine derivatives on metal clusters, such as silver, gold, and copper, has been a subject of computational inquiry. bohrium.com These studies reveal that the adsorption processes are generally exothermic, indicating spontaneous interaction with the metal surface. bohrium.com The interaction strength is influenced by the nature of the metal, with copper clusters often exhibiting the highest adsorption energies compared to silver and gold. bohrium.com Non-covalent interactions and charge transfer between the molecule and the metal surface are key factors governing the stability of the adsorbed complex. bohrium.com

For thiol-containing molecules, DFT calculations have shown that the sulfur atom is the primary site of interaction with transition metal surfaces. osti.gov The binding energy of sulfur-containing species on metal surfaces like Cu(111) and Ag(111) follows the order of S > SH > SCH3, with a stronger interaction observed for copper surfaces. osti.gov This suggests that for this compound, the thiol group would be the most likely anchor to the metal surface.

Furthermore, the tautomeric form of the molecule is a critical consideration in its adsorption behavior. Theoretical studies on the closely related 4,5-diamine-2,6-dimercaptopyrimidine have shown that multiple tautomeric forms can exist, with the thione form being energetically favored. semanticscholar.orgscielo.br It is plausible that this compound also exists in equilibrium between its thiol and thione tautomers. The specific tautomer present at the interface will significantly influence the geometry and energetics of adsorption.

The mechanism of adsorption is often dissociative, involving the cleavage of the S-H bond and the formation of a strong metal-sulfur bond. rsc.org DFT calculations on the adsorption of thiols on metal oxide nanoparticles also support a dissociative mechanism where a surface hydroxyl group is replaced by the thiol, forming a metal-sulfur bond and a water molecule. rsc.org The relative strengths of the metal-sulfur and metal-hydroxyl bonds are a determining factor in this process. rsc.org

Table 1: Key Factors Influencing the Adsorption of Thiol-Containing Pyrimidines on Metal Surfaces

| Factor | Description | Implication for this compound |

| Nature of Metal | The type of metal surface (e.g., Cu, Ag, Au) significantly affects the adsorption energy and interaction strength. bohrium.comosti.gov | Adsorption is expected to be stronger on more reactive transition metals like copper. |

| Thiol Group | The sulfur atom of the thiol group is the primary binding site to the metal surface. osti.gov | The thiol group will act as the anchoring point for the molecule on the metal surface. |

| Tautomerism | The molecule can exist in different tautomeric forms (thiol vs. thione), which will influence the adsorption geometry and energy. semanticscholar.orgscielo.br | The predominant tautomer at the interface will dictate the mode of interaction. |

| Dissociative Adsorption | The S-H bond may break upon adsorption, leading to the formation of a strong metal-sulfur bond. rsc.org | This is a likely mechanism, resulting in a stable chemisorbed layer. |

| Non-covalent Interactions | Van der Waals forces and hydrogen bonding can contribute to the overall stability of the adsorbed layer. bohrium.com | The amino groups on the pyrimidine ring can participate in intermolecular interactions. |

Structure-Activity Relationship (SAR) Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the structure-activity relationships (SAR) of pyrimidine derivatives, guiding the design of new molecules with desired biological activities. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and DFT calculations are employed to understand how structural modifications influence the biological efficacy of these compounds.

For diaminopyrimidine derivatives, computational studies have been instrumental in identifying key structural features responsible for their biological activities. For instance, in the context of developing inhibitors for enzymes like dihydrofolate reductase (DHFR), SAR studies have revealed the importance of the diaminopyrimidine core for binding to the active site. nih.gov Molecular modeling and docking studies of novel 6-amino-2-thio-3H-pyrimidin-4-one derivatives have been used to probe their platelet aggregation inhibiting activity, highlighting the significance of different substitutions on the pyrimidine ring.

DFT calculations are widely used to compute various molecular descriptors that are crucial for SAR studies. These descriptors include electronic properties like frontier molecular orbital energies (HOMO and LUMO), molecular electrostatic potential (MEP), and dipole moments, as well as steric parameters. acs.orgresearchgate.netnih.gov For example, a computational analysis of diaminopyrimidine sulfonate derivatives utilized DFT to explore their structural and quantum chemical properties, providing insights into their molecular stability and potential for non-linear optical applications. acs.orgresearchgate.netnih.gov

QSAR models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives. For pyrimidine derivatives, QSAR studies have been employed to predict their efficacy as anticancer and antimicrobial agents. The development of robust QSAR models relies on the accurate calculation of molecular descriptors and the application of appropriate statistical methods.

Molecular docking simulations are another powerful computational tool for SAR elucidation. These simulations predict the preferred orientation of a ligand when bound to a receptor, allowing for the analysis of key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. In a study of novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones as dual-target inhibitors, molecular docking was used to understand the binding modes of the compounds within the active sites of their target proteins, thereby explaining their observed cytotoxic activities. nih.gov The docking scores and interaction patterns provide a rational basis for the observed SAR and guide the design of more potent inhibitors. nih.gov

Table 2: Computational Techniques in SAR Studies of Diaminopyrimidine Derivatives

| Computational Technique | Application | Insights Gained |

| Density Functional Theory (DFT) | Calculation of molecular descriptors (electronic and structural properties). acs.orgresearchgate.netnih.gov | Understanding of molecular stability, reactivity, and electronic distribution. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity. | Identification of key structural features that correlate with activity. |

| Molecular Docking | Prediction of binding modes and interactions with biological targets. nih.gov | Elucidation of the molecular basis of activity and guidance for lead optimization. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of ligand-receptor complexes. | Assessment of the stability of binding and conformational changes. |

Mechanistic Biological Studies of 5,6 Diaminopyrimidine 4 Thiol Derivatives

Enzyme Inhibition Mechanisms

The therapeutic potential of 5,6-diaminopyrimidine-4-thiol (B1299611) derivatives is largely rooted in their ability to inhibit specific enzymes that are critical for various pathological processes. The presence of the thiol group, along with the amino substituents on the pyrimidine (B1678525) ring, facilitates diverse binding modes, including covalent and non-covalent interactions with enzyme active sites or allosteric sites.

The mercapto-pyrimidine fragment is a key pharmacophore that can engage in reversible covalent inhibition with enzymes containing cysteine residues in their active sites. rsc.org This mechanism involves an addition-elimination reaction between the thiol group of the inhibitor and the cysteine residue of the enzyme. rsc.org Unlike traditional covalent inhibitors that often form permanent bonds, the reversibility of this interaction can be triggered by exogenous thiols. rsc.org This unique mechanism introduces a highly reactive "warhead" with a notable selectivity profile, potentially expanding the scope of reversible covalent inhibitors for therapeutic applications. rsc.org

Kinases are a major class of enzymes targeted by pyrimidine derivatives due to the scaffold's ability to mimic ATP, the natural substrate for these enzymes.

BRD4 and PLK1: Derivatives based on 5,6-diaminothiouracil, a closely related scaffold, have been developed as potent dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). nih.govmdpi.com BRD4, an epigenetic reader, is inhibited by these compounds binding to its acetylated-lysine recognition pocket. nih.govnih.gov A key interaction often involves the formation of a hydrogen bond with the conserved Asn140 residue. nih.govnih.gov PLK1 is a serine/threonine kinase crucial for multiple phases of the cell cycle. mdpi.com Inhibition of PLK1 by these derivatives can lead to mitotic arrest and cell death. mdpi.com Certain aminopyrimidine-2-thiopyrimidine-4-one derivatives have demonstrated significant inhibitory activity against both BRD4 and PLK1. nih.govmdpi.com

CDK4/6: Numerous pyrimidine-based compounds have been developed as selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. nih.govnih.gov These small molecule inhibitors typically function as ATP-competitive agents. mdpi.comencyclopedia.pub They form hydrogen bonds within the ATP binding site at the kinase "hinge" residues (such as Val101 in CDK6) and establish hydrophobic interactions in the region normally occupied by the adenine (B156593) ring of ATP. mdpi.comencyclopedia.pub Various scaffolds, including thiazolyl-pyrimidine and pyrido-pyrimidine, have been explored to optimize potency and selectivity. mdpi.comencyclopedia.pub

Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4): Pyrrolo[2,3-d]pyrimidine derivatives have been designed as "bumped kinase inhibitors" that show promising inhibitory activity against PfCDPK4, a key enzyme in the life cycle of the malaria parasite. nih.govnih.govmalariaworld.org These compounds were designed to target the ATP-binding site of the kinase. nih.gov Molecular modeling studies indicate that substituents on the pyrimidine core can form hydrogen bonds with key residues like Asp148, Tyr150, and Glu154, while other parts of the molecule occupy a large hydrophobic pocket within the active site. nih.gov

| Compound Class | Target Kinase | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 5-arylethylidene-amino-2-thiopyrimidine-4-one (Compound 7) | BRD4 | 0.042 µM | mdpi.com |

| 5-arylethylidene-amino-2-thiopyrimidine-4-one (Compound 7) | PLK1 | 0.02 µM | mdpi.com |

| Pyrrolo[2,3-d]pyrimidine derivative | PfCDPK4 | 0.210–0.530 µM | nih.govmalariaworld.org |

| Pyrrolo[2,3-d]pyrimidine derivative | PfCDPK1 | 0.589 µM | nih.govmalariaworld.org |

Certain pyrimidine analogs have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. tandfonline.com Studies have shown that some pyrimidine derivatives exhibit selective inhibition of COX-2 over COX-1. mdpi.com This selectivity is a desirable trait for anti-inflammatory agents, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. The inhibitory mechanism involves blocking the enzyme's active site, thereby preventing the conversion of arachidonic acid to prostaglandins (B1171923). Pyrimidine-based sulfonamide phenyl pharmacophores have shown particularly potent COX-2 inhibition. mdpi.com

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Pyrimidine analog (Compound 1) | COX-1 | 6.5 µM | tandfonline.com |

| Pyrimidine analog (Compound 1) | COX-2 | 3.95 µM | tandfonline.com |

| Pyrimidine analog (Compound 2a) | COX-1 | 6.43 µM | tandfonline.com |

| Pyrimidine analog (Compound 2a) | COX-2 | 3.5 µM | tandfonline.com |

| Pyrimidine derivative (Compound 5d) | COX-2 | 0.16 µM | mdpi.com |

Triaminopyrimidine derivatives have been identified as potent, reversible, and non-competitive inhibitors of caspase-1. nih.gov Caspase-1 is a critical enzyme in the inflammatory response, responsible for the activation of pro-inflammatory cytokines. nih.gov Unlike inhibitors that target the active site, these pyrimidine derivatives are proposed to bind to an allosteric site within the enzyme. nih.gov This allosteric binding induces a conformational change that inhibits the enzyme's catalytic activity. The most potent analogs in this class exhibit IC50 values in the low nanomolar range. nih.gov

The pyrimidine scaffold is a well-established core for inhibitors of thymidylate synthase (TS), an essential enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. researchgate.netwikipedia.org Pyrimidine analogs, such as the active metabolite of 5-fluorouracil (B62378) (5-FU), FdUMP, act by forming a stable ternary complex with the TS enzyme and a folate cofactor (N5, N10-methylenetetrahydrofolate). researchgate.netnih.gov This complex blocks the nucleotide-binding site of TS, preventing the normal substrate, dUMP, from binding and being methylated. researchgate.net The resulting depletion of dTMP leads to the inhibition of DNA replication and subsequent cell death. researchgate.netwikipedia.org Thienopyrimidines, which feature a thiophene (B33073) ring fused to the pyrimidine, have also been reported to act as TS inhibitors. nih.gov

Molecular Basis of Antiproliferative Activity against Cancer Cell Lines (In Vitro)

The enzyme-inhibitory activities of this compound derivatives translate into potent antiproliferative effects against various cancer cell lines. The molecular basis of this activity is often multifactorial, stemming from the simultaneous disruption of several key cellular pathways.

The inhibition of kinases like CDK4/6, BRD4, and PLK1 directly impacts cell cycle progression and gene expression. Inhibition of CDK4/6 causes cell cycle arrest in the G1 phase, preventing cancer cells from entering the DNA synthesis (S) phase. nih.gov The targeting of PLK1 leads to arrest at the G2/M phase of the cell cycle. mdpi.com Inhibition of the epigenetic reader BRD4 suppresses the expression of critical oncogenes.

The blockade of thymidylate synthase starves cancer cells of the necessary building blocks for DNA replication, ultimately triggering cell death. researchgate.net This mechanism is particularly effective against rapidly proliferating cells.

A common outcome of treatment with these pyrimidine derivatives is the induction of apoptosis, or programmed cell death. nih.gov This is evidenced by multiple cellular changes, including an increase in the sub-G1 cell population during flow cytometry analysis, which is indicative of DNA fragmentation. nih.govrsc.org Mechanistically, apoptosis induction has been linked to the upregulation of pro-apoptotic genes like BAX and caspase-3, and the downregulation of anti-apoptotic genes such as Bcl-2. mdpi.com Furthermore, the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1) and inhibition of procaspase-3 serve as biochemical markers confirming the activation of the apoptotic cascade. nih.gov

| Compound Class/Derivative | Cancer Cell Line | Effect | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|---|

| 4-amino-thienopyrimidine (Compound 2) | MCF-7 (Breast) | Antiproliferative | 0.013 µM | nih.gov |

| 4-amino-thienopyrimidine (Compound 2) | MDA-MB-231 (Breast) | Antiproliferative | 0.056 µM | nih.gov |

| Pyrazolo[3,4-d]pyrimidine (Compound 11a) | SNB-75 (CNS) | Antiproliferative | 1.71 µM | rsc.org |

| Thiazolo[5,4-d]pyrimidine (Compound 4k) | A549 (Lung) | Antiproliferative | 1.4 µM | nih.gov |

| Thiazolo[5,4-d]pyrimidine (Compound 4k) | A431 (Epidermal) | Antiproliferative | 3.1 µM | nih.gov |

| Aminopyrimidine-2,4-dione (Compound 4) | MDA-MB-231 (Breast) | Cytotoxic | 0.029 µM | nih.gov |

| 2-Thiopyrimidine-4-one (Compound 7) | MDA-MB-231 (Breast) | Cytotoxic | 0.042 µM | nih.gov |

Microtubule-Targeting Mechanisms

Derivatives of pyrimidine have been identified as potent microtubule-targeting agents that interfere with tubulin polymerization, a critical process for cell division, motility, and intracellular transport. Certain 4-substituted 5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidines, which are structurally related to this compound, have been designed and evaluated for their ability to disrupt microtubule dynamics. nih.govmdpi.com These compounds are believed to exert their effects by binding to the colchicine (B1669291) site on β-tubulin, leading to the depolymerization of microtubules. mdpi.com

Research has shown that specific structural modifications can significantly enhance both antiproliferative and microtubule-depolymerizing activities. For instance, the isosteric replacement of a nitrogen atom with a sulfur atom in the core scaffold has proven effective in improving these biological effects. mdpi.com One of the most potent compounds in a studied series, a 2-NH2 analogue of 5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidine (Compound 4 in the study), demonstrated superior potency in both microtubule depolymerization and inhibition of cancer cell proliferation. mdpi.com This compound was found to be approximately 7-fold more potent in microtubule depolymerization assays than its lead compound. nih.govmdpi.com Furthermore, these derivatives have shown efficacy in circumventing P-glycoprotein (Pgp) and βIII-tubulin mediated drug resistance, which are common mechanisms that reduce the effectiveness of clinical taxanes like paclitaxel. nih.gov Other related compounds, such as 4-(pyrimidin-2-yl)morpholines, also target the colchicine-binding site, potently inhibiting microtubule polymerization in the nanomolar range.

Table 1: Microtubule-Targeting Activity of Selected Pyrimidine Derivatives

| Compound Series | Specific Derivative Example | Mechanism of Action | Potency (IC50/EC50) | Key Findings |

|---|---|---|---|---|

| 5,6,7,8-Tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidines | Compound 4 (2-NH2 analogue) | Binds to colchicine site, causing microtubule depolymerization | IC50: 9.0 nM (Antiproliferative) EC50: 19 nM (Microtubule Depolymerization) | Circumvents Pgp and βIII-tubulin mediated resistance. nih.govmdpi.com |

| 5,6,7,8-Tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidines | Compound 7 (2-H analogue) | Binds to colchicine site, causing microtubule depolymerization | ~27-fold more potent in depolymerization assay compared to its lead compound. mdpi.com | Demonstrates significant improvement in microtubule engagement over its parent compound. mdpi.com |

Apoptosis Induction Pathways

Pyrimidine derivatives have been shown to exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. The fusion of a thiazole (B1198619) ring to the pyrimidine core, creating thiazolo[5,4-d]pyrimidines, results in compounds capable of triggering apoptosis. nih.gov

Studies on specific analogues reveal that their mechanism involves the induction of apoptosis at micromolar concentrations. For example, compound 4k (2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine) was shown to induce apoptosis in A549 lung cancer cells, as indicated by an increase in the sub-G1 cell population which is a hallmark of apoptotic cells. nih.gov Another derivative, the morpholine-substituted analog 4a , induced apoptosis in HL-60 leukemia cells and was also observed to cause a loss in mitochondrial membrane potential. nih.gov The apoptotic mechanism is further confirmed by Western blot analyses, which show the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1) and the inhibition of procaspase-3, key events in the apoptotic cascade. nih.gov The inhibition of DNA synthesis and cell division by pyrimidine derivatives can ultimately lead to cell cycle arrest and apoptosis. nih.gov

Table 2: Apoptosis-Inducing Activity of Thiazolo[5,4-d]pyrimidine Derivatives

| Compound | Cell Line | Observed Effect | Mechanism Pathway |

|---|---|---|---|

| Compound 4k (N,N'-diethylamino-substituted analog) | A549 (Lung Cancer) | Induction of apoptosis at 10 µM. nih.gov | Increase in sub-G1 cell population. nih.gov |

| Compound 4a (morpholine substituted analog) | HL-60 (Leukemia) | Induction of apoptosis at 20 µM. nih.gov | Loss of mitochondrial potential; Cleavage of PARP-1; Procaspase-3 inhibition. nih.gov |

Antimicrobial Action Mechanisms (In Vitro/Cellular Level)

Derivatives of this compound are part of the broader class of thiopyrimidines that possess a wide spectrum of antimicrobial activities. mdpi.commdpi.com The antimicrobial mechanisms of these compounds are varied and can involve targeting specific enzymes in pathogens or disrupting cellular integrity. vulcanchem.commdpi.com

One mechanism involves the disruption of the microbial cell membrane. Studies on related compounds like 5,8-dihydroxy-1,4-naphthoquinone (B181067) have shown that they can damage the cell membrane and disrupt its integrity, leading to leakage of essential components like DNA and proteins. mdpi.com This compound was particularly effective against S. aureus, S. epidermidis, and C. albicans, causing significant disruption in membrane permeability as measured by crystal violet uptake assays. mdpi.com Additionally, these compounds can interfere with the respiratory chain; for instance, 5,8-dihydroxy-1,4-naphthoquinone caused a significant reduction in the respiratory activity of C. albicans (78%) and S. aureus (47%). mdpi.com

Another approach involves modifying the pyrimidine thiol. For example, 4,6-diamino-2-pyrimidinethiol-modified gold nanoparticles (DGNPs) have demonstrated size-dependent antimicrobial activity. researchgate.net Furthermore, the conjugation of pyrimidine scaffolds with other chemical moieties, such as benzenesulfonamides, has produced derivatives with potent, broad-spectrum antimicrobial efficacy, particularly against challenging pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. mdpi.com The presence of halogenated phenyl groups on these molecules appears to enhance their antimicrobial activity, possibly by improving cell permeability. mdpi.com

Table 3: Antimicrobial Activity of Selected Heterocyclic Compounds

| Compound Series | Target Organisms | Proposed Mechanism of Action | Key Findings |

|---|---|---|---|

| Thiopyrimidine–benzenesulfonamides | Gram-positive bacteria, Gram-negative bacteria (esp. K. pneumoniae, P. aeruginosa), Fungi | Not fully elucidated, but halogenation enhances activity, possibly via improved permeability. mdpi.com | Derivatives with halophenyl groups showed the most potent wide-spectrum activity. mdpi.com |

| 5,8-dihydroxy-1,4-naphthoquinone | S. aureus, S. epidermidis, C. albicans, B. cereus, P. vulgaris | Membrane damage, disruption of membrane integrity, DNA leakage, and disruption of the respiratory chain. mdpi.com | Caused up to 91.83% disruption in membrane permeability in S. aureus. mdpi.com |

| 4,6-diamino-2-pyrimidinethiol-modified gold nanoparticles (DGNPs) | Bacteria | Size-dependent antimicrobial action. researchgate.net | Antimicrobial activity can be adjusted by changing nanoparticle size. researchgate.net |

Other Biological Activities and Mechanisms (e.g., Anti-inflammatory, Antiviral, Antioxidant)

Beyond their anticancer and antimicrobial properties, pyrimidine derivatives exhibit a range of other important biological activities.

Anti-inflammatory Activity: The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators. nih.govrsc.org Certain derivatives act as potent inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key player in the synthesis of prostaglandins which mediate inflammation. nih.govmdpi.com For example, specific pyrimidine derivatives showed noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2, with IC50 values as low as 0.04 µmol, comparable to the standard drug celecoxib. nih.gov The broader mechanism involves the inhibition of mediators such as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.govrsc.org

Antiviral Activity: Certain pyrimidine nucleoside analogs have demonstrated significant antiviral properties. One notable example is 1-(2-deoxy-4-thio-beta-d-ribofuranosyl)-5-iodouracil (4'-thioIDU), which is a potent inhibitor of orthopoxvirus replication both in vitro and in vivo. nih.govnih.gov Its mechanism of action involves the inhibition of viral DNA synthesis. nih.gov This compound was effective against vaccinia and cowpox viruses, significantly reducing virus titers in infected animal models. nih.gov Other pyrimidine derivatives have shown efficacy against human coronaviruses, with the structure of the aliphatic chain at position 7 of the pyrimido[4,5-d]pyrimidine (B13093195) core playing a critical role in their antiviral effectiveness. mdpi.com

Antioxidant Activity: The aminopyrimidine structural motif is found in compounds with significant antioxidant properties. nih.gov A study of substituted 5-aminopyrimidines identified their ability to counteract oxidative stress. nih.gov The mechanism of action can vary based on the substitution pattern. For instance, 2,4,6-trisubstituted 5-aminopyrimidines displayed the highest activity in in vitro assays measuring free radical scavenging (TEAC) and inhibition of lipid peroxidation (LPO). nih.gov In contrast, derivatives with a protected 5-amino group were more active in cellular assays, likely due to better membrane permeability followed by intracellular metabolic activation to release the active antioxidant. nih.gov Other thio-derivatives, such as those of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, also exhibit antiradical activity that is dependent on the structure of the thioether fragment. mdpi.com

Table 4: Summary of Other Biological Activities and Mechanisms

| Activity | Compound/Derivative Class | Mechanism of Action | Key Findings |

|---|---|---|---|

| Anti-inflammatory | Substituted Pyrimidines | Inhibition of inflammatory mediators like COX-2, PGE2, and NF-κB. nih.govrsc.org | Some derivatives show COX-2 inhibition with IC50 values of 0.04 µmol. nih.gov |

| Antiviral | 4'-thioIDU | Inhibition of viral DNA synthesis. nih.gov | Potent inhibitor of orthopoxviruses like vaccinia and cowpox. nih.gov |

| Antiviral | Pyrimido[4,5-d]pyrimidines | Interference with viral entry and replication. mdpi.com | Showed selective efficacy against human coronaviruses 229E and OC43. mdpi.com |

| Antioxidant | Substituted 5-aminopyrimidines | Free radical scavenging and inhibition of lipid peroxidation. nih.gov | Activity depends on substitution; some require intracellular activation. nih.gov |

Advanced Analytical and Spectroscopic Characterization of 5,6 Diaminopyrimidine 4 Thiol and Its Derivatives

Spectroscopic Elucidation of Molecular Structure

Spectroscopy is a cornerstone in the structural analysis of pyrimidine (B1678525) derivatives, providing detailed information about the molecule's atomic connectivity and functional groups.